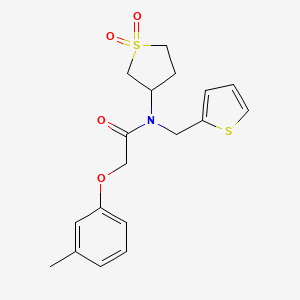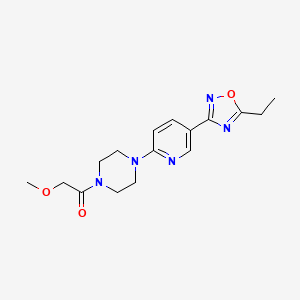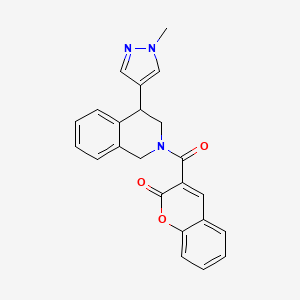
3-(4-(1-甲基-1H-吡唑-4-基)-1,2,3,4-四氢异喹啉-2-羰基)-2H-色满-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a 1-methyl-1H-pyrazol-4-yl group , a tetrahydroisoquinoline group, and a 2H-chromen-2-one (coumarin) group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 1-methyl-1H-pyrazol-4-yl group and the tetrahydroisoquinoline group would contribute to the complexity of the structure. The 2H-chromen-2-one group is a coumarin derivative, which is a benzopyrone, that is, a type of phenylpropanoid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1-methyl-1H-pyrazol-4-yl group could potentially influence its solubility and reactivity .科学研究应用
Organic Light-Emitting Diodes (OLEDs)
Platinum (II) complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique opportunities. Cyclometalated Pt (II) complexes, in particular, serve as efficient organic light-emitting structures. The photophysical and photochemical properties of Pt (II) complexes depend on the coordinating ligands. When Pt (II) complexes incorporate bidentate ligands (C^N and O^O), they exhibit improved luminescence. The compound , with its chromenone core and pyrazole-containing 1,3-diketonate ligand, falls into this category. Researchers have synthesized this complex and characterized it using NMR spectroscopy, mass spectrometry, and UV-Vis spectrometry. Notably, it emits green fluorescence with a maximum at 514 nm .
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s boronic acid pinacol ester derivative (1-methyl-1H-pyrazole-4-boronic acid pinacol ester) serves as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for constructing carbon-carbon bonds, making this compound valuable in synthetic chemistry .
Synthesis of Pyrazolo[3,4-b]pyridines
Researchers have explored the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones catalyzed by ZrCl4. This method yields novel pyrazolo[3,4-b]pyridines, which have potential applications in drug discovery and materials science. Further studies aim to improve yields and explore modified derivatives .
Medicinal Chemistry
The compound’s regioselective nucleophilic aromatic substitution has been utilized to synthesize N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. This intermediate may find applications in medicinal chemistry, particularly in the design of bioactive molecules .
安全和危害
未来方向
属性
IUPAC Name |
3-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-25-12-17(11-24-25)20-14-26(13-16-7-2-4-8-18(16)20)22(27)19-10-15-6-3-5-9-21(15)29-23(19)28/h2-12,20H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUKRSKRWGAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)
![1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B3008418.png)
![4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3008419.png)
![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)
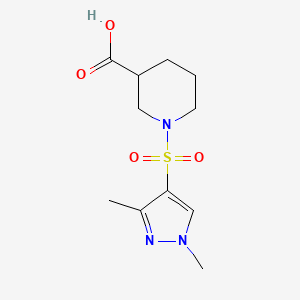
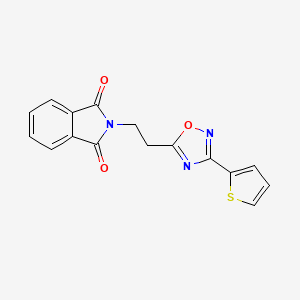
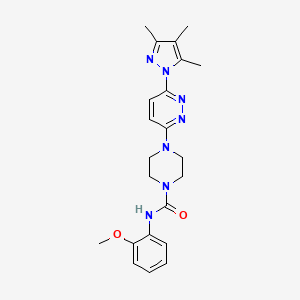
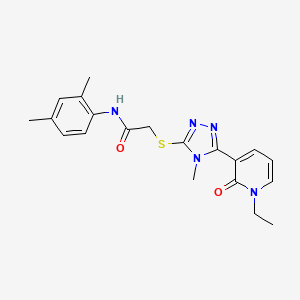
![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)
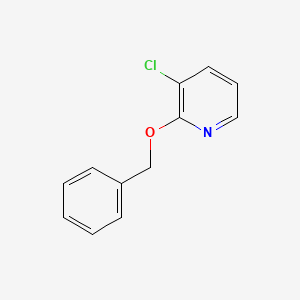
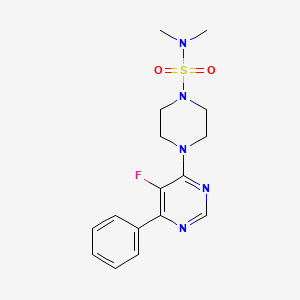
![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)
